molecular formula C18H18ClNO B14770589 1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one

1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one

Cat. No.: B14770589
M. Wt: 299.8 g/mol
InChI Key: APIYWPJUIMTDRP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the reaction of benzylamine with 2-chloroethyl chloroformate, followed by cyclization with phenylacetic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of secondary alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the mechanism of action of azetidinone derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl and benzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the lactam ring.

    1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-amine: Similar structure but with an amine group instead of the carbonyl group.

Uniqueness

1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroethyl group allows for versatile chemical modifications, while the azetidinone ring provides a rigid framework that can interact with biological targets in a specific manner.

Properties

IUPAC Name

1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIYWPJUIMTDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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